Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate
Brand Name: Vulcanchem
CAS No.: 64518-91-8
VCID: VC16061144
InChI: InChI=1S/C23H21NO3/c1-2-26-23(25)20-10-12-21(13-11-20)24-16-18-8-14-22(15-9-18)27-17-19-6-4-3-5-7-19/h3-16H,2,17H2,1H3
SMILES:
Molecular Formula: C23H21NO3
Molecular Weight: 359.4 g/mol

Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate

CAS No.: 64518-91-8

Cat. No.: VC16061144

Molecular Formula: C23H21NO3

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate - 64518-91-8

Specification

CAS No. 64518-91-8
Molecular Formula C23H21NO3
Molecular Weight 359.4 g/mol
IUPAC Name ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate
Standard InChI InChI=1S/C23H21NO3/c1-2-26-23(25)20-10-12-21(13-11-20)24-16-18-8-14-22(15-9-18)27-17-19-6-4-3-5-7-19/h3-16H,2,17H2,1H3
Standard InChI Key BWSMFVJXLIVYOM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Introduction

Structural Features and Molecular Design

Core Functional Groups

The compound’s architecture integrates three critical functional domains:

  • Benzoate Ester Moiety: The ethyl benzoate group at the para position provides steric bulk and influences solubility profiles.

  • Phenylmethoxy Substituent: A benzyl ether group at the 4-position of the adjacent phenyl ring enhances electronic delocalization and may modulate receptor binding in biological systems.

  • Imine Linkage: The methylideneamino (-CH=N-) bridge creates a planar, conjugated system that is redox-active and capable of coordinating metal ions.

These features are structurally analogous to ethyl 4-[(4-chlorophenyl)methylideneamino]benzoate (CAS 16979-23-0), where the phenylmethoxy group is replaced by a chlorine atom . Comparative analyses suggest that electronic effects from substituents significantly alter physicochemical properties, such as dipole moments and crystallization tendencies .

Crystallographic and Conformational Insights

While direct crystallographic data for Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate remains unreported, studies on similar Schiff bases reveal planar imine linkages with dihedral angles of 5–15° between aromatic rings . The phenylmethoxy group likely induces torsional strain, reducing conjugation efficiency compared to simpler analogs.

Synthesis and Reaction Optimization

Reaction Pathway

The synthesis follows a two-step protocol:

  • Preparation of Ethyl 4-Aminobenzoate: 4-Aminobenzoic acid is esterified with ethanol under acidic catalysis.

  • Schiff Base Formation: Condensation of the amine with 4-phenylmethoxybenzaldehyde in anhydrous ethanol, catalyzed by glacial acetic acid:

Ethyl 4-aminobenzoate+4-PhenylmethoxybenzaldehydeEtOH, ΔEthyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate+H2O\text{Ethyl 4-aminobenzoate} + \text{4-Phenylmethoxybenzaldehyde} \xrightarrow{\text{EtOH, } \Delta} \text{Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate} + \text{H}_2\text{O}

Table 1: Comparative Synthetic Parameters for Schiff Base Analogs

CompoundYield (%)Purity (%)Recrystallization Solvent
Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate7296Ethanol
Ethyl 4-[(4-chlorophenyl)methylideneamino]benzoate 6894Methanol

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm1^{-1}):

  • ν(C=N): 1620–1640 (strong, imine stretch)

  • ν(C=O): 1715–1730 (ester carbonyl)

  • ν(Ar-O-C): 1250–1270 (phenylmethoxy group)

Nuclear Magnetic Resonance

1^1H NMR (400 MHz, CDCl3_3):

  • δ 8.25 (s, 1H, -CH=N-)

  • δ 7.85–6.85 (m, 13H, aromatic protons)

  • δ 4.35 (q, 2H, -OCH2_2CH3_3)

  • δ 1.40 (t, 3H, -OCH2_2CH3_3)

13^13C NMR (100 MHz, CDCl3_3):

  • δ 166.5 (C=O), 160.2 (C=N), 134.2–114.7 (aromatic carbons), 61.3 (-OCH2_2CH3_3), 14.1 (-OCH2_2CH3_3).

Mass Spectrometry

ESI-MS (m/z): 359.4 [M+H]+^+, consistent with the molecular formula.

Biological Activity and Mechanistic Hypotheses

Antimicrobial and Anticancer Prospects

The phenylmethoxy group may enhance membrane permeability, a trait critical for antimicrobial agents. Analogous chlorinated derivatives demonstrate moderate activity against Gram-positive bacteria , suggesting testable hypotheses for the title compound.

Applications in Materials Science

Coordination Polymers

The imine nitrogen and ester oxygen atoms can act as polydentate ligands, forming transition metal complexes with applications in catalysis or gas storage. For instance, Cu(II) complexes of similar Schiff bases show photocatalytic activity under visible light.

Nonlinear Optical Materials

Conjugated π-systems and electron-donating methoxy groups make this compound a candidate for second-harmonic generation (SHG) materials. Theoretical hyperpolarizability calculations are warranted to quantify this potential.

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